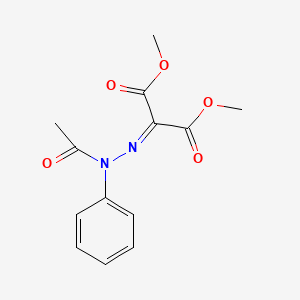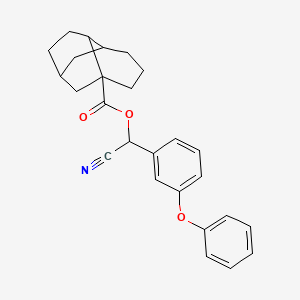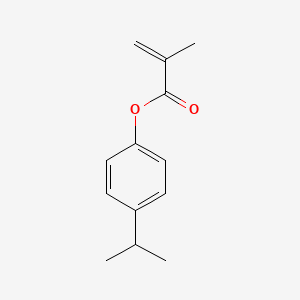
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate can be synthesized through the reaction of dimethyl malonate with acetylphenylhydrazine. The reaction typically involves the condensation of these two reactants in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the compound can lead to the formation of hydrazines or amines.
Substitution: The hydrazone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Hydrazines, amines
Substitution: Various substituted hydrazones
Applications De Recherche Scientifique
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (2-benzoylhydrazinylidene)propanedioate
- Dimethyl (2-phenylhydrazinylidene)propanedioate
- Dimethyl (2-acetylhydrazinylidene)propanedioate
Uniqueness
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate is unique due to the presence of both an acetyl and a phenyl group on the hydrazone moiety This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
| 98236-89-6 | |
Formule moléculaire |
C13H14N2O5 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
dimethyl 2-[acetyl(phenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H14N2O5/c1-9(16)15(10-7-5-4-6-8-10)14-11(12(17)19-2)13(18)20-3/h4-8H,1-3H3 |
Clé InChI |
OXRMQYIFBLIPIT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=CC=C1)N=C(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)

![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)

